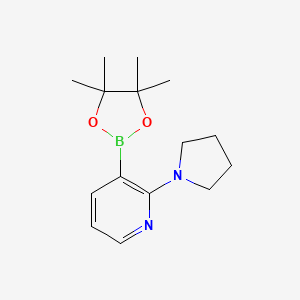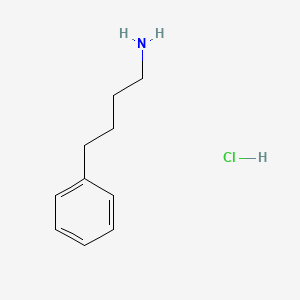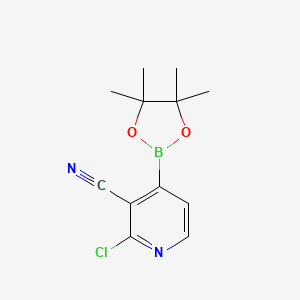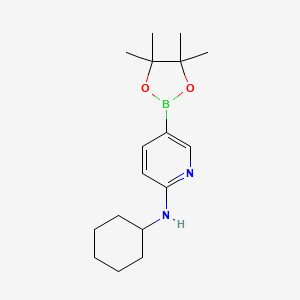
1,2,3,4-Tetrahydro-1,6-Naphthyridin-8-amin
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and materials for electronic devices
Wirkmechanismus
Target of Action
It is known that this compound is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation .
Mode of Action
It is known to interact with its targets to enhance their catalytic activity, particularly in the process of acetylation
Biochemical Pathways
It is known that the compound plays a role in the acetylation process , which is a key biochemical pathway involved in protein modification and regulation. The downstream effects of this pathway modulation would depend on the specific proteins being acetylated.
Result of Action
Given its role in enhancing the catalytic activity of certain compounds , it can be inferred that it may modulate cellular processes involving these compounds.
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine interacts with sex hormone regulatory agents, anti-HIV agents, and anti-cancer agents through specific and differential functionalization of its core structure . These interactions are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . It also affects the expression of genes involved in inflammation and immune response, thereby exerting anti-inflammatory effects . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it enhances the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and immune response.
Temporal Effects in Laboratory Settings
The temporal effects of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can maintain its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to increased biological activity . At very high doses, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production, lipid metabolism, and amino acid synthesis . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can modulate the activity of enzymes involved in detoxification processes, enhancing the body’s ability to eliminate harmful substances.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing it to accumulate in specific tissues . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound in target tissues are crucial for its biological activity.
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde and a nitrile under acidic or basic conditions . Another approach involves the hydroamination of terminal alkynes followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often employ eco-friendly and atom-economical approaches. These methods aim to maximize yield while minimizing waste and environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common in the large-scale production of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms, leading to different hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, hydrogenated derivatives, and functionalized compounds with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrahydro-2,6-naphthyridine
- 1,6-Naphthyridine
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Uniqueness
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Compared to other naphthyridines, it exhibits a different reactivity profile and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYWOLHBXVMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)


![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)






![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)



